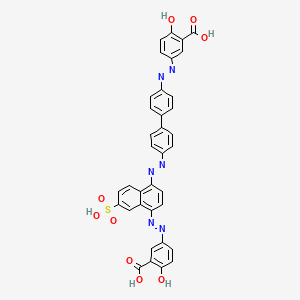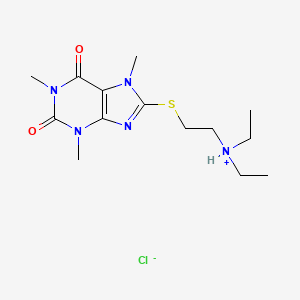
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is a chemical compound with the molecular formula C14-H23-N5-O2-S.Cl-H and a molecular weight of 361.94 . This compound is a derivative of caffeine, where a diethylaminoethylthio group is attached to the caffeine molecule. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves the reaction of caffeine with 2-(diethylamino)ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper attachment of the diethylaminoethylthio group to the caffeine molecule. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original thiol form.
Substitution: The diethylaminoethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications.
Aplicaciones Científicas De Investigación
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylaminoethylthio group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
8-((2-(Dimethylamino)ethyl)thio)caffeine hydrochloride: Similar structure but with dimethylamino group instead of diethylamino.
2-(Diethylamino)ethanethiol: A precursor used in the synthesis of the compound.
Caffeine derivatives: Various derivatives of caffeine with different functional groups attached.
Uniqueness
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is unique due to the presence of the diethylaminoethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new drugs and studying biochemical pathways.
Propiedades
Número CAS |
24851-38-5 |
|---|---|
Fórmula molecular |
C14H24ClN5O2S |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
diethyl-[2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C14H23N5O2S.ClH/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4;/h6-9H2,1-5H3;1H |
Clave InChI |
SGGGWDPUZQBKOH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


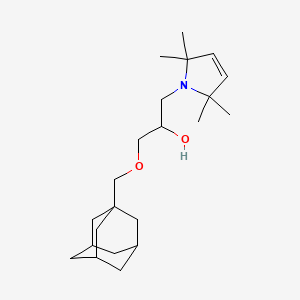
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)



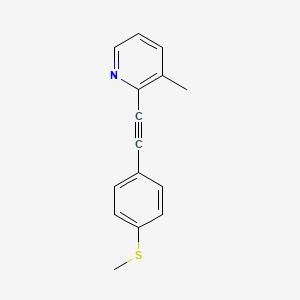



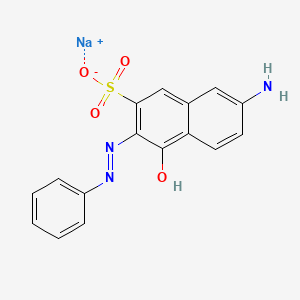
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
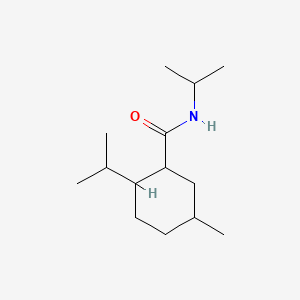
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
